

Application Notes and Protocols: Sodium Anthranilate in the Preparation of Transition Metal Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium anthranilate

Cat. No.: B1290561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes derived from **sodium anthranilate**. The information is intended to guide researchers in the development of novel metal-based compounds with catalytic and therapeutic potential.

Introduction

Anthranilic acid, an aromatic amino acid, readily forms stable complexes with a variety of transition metals through its carboxylate and amino functional groups.^{[1][2]} These metal complexes have garnered significant interest due to their diverse applications as catalysts, antimicrobial agents, and potential therapeutic compounds.^{[1][2][3]} The coordination of the metal ion to the anthranilate ligand can modulate the biological and chemical properties of both the metal and the ligand, leading to novel functionalities. This document outlines the synthesis and characterization of a series of transition metal anthranilate complexes and details their evaluation in catalytic and antimicrobial applications.

Synthesis of Transition Metal Anthranilate Complexes

A general and straightforward method for the synthesis of transition metal anthranilate complexes involves the reaction of an aqueous solution of a metal salt with a deprotonated solution of anthranilic acid.^[4]

General Synthetic Protocol

The following protocol describes the general procedure for the synthesis of transition metal anthranilate complexes:

- **Preparation of Sodium Anthranilate Solution:** Dissolve anthranilic acid in deionized water, followed by the addition of a stoichiometric amount of sodium hydroxide to deprotonate the carboxylic acid. Stir the mixture until a clear solution is obtained.
- **Reaction with Metal Salt:** In a separate vessel, dissolve the desired transition metal salt (e.g., sulfate, chloride, or nitrate) in deionized water.
- **Complexation:** Slowly add the metal salt solution to the **sodium anthranilate** solution while stirring continuously.
- **Precipitation and Isolation:** The resulting precipitate of the metal anthranilate complex is then collected by filtration.
- **Washing and Drying:** Wash the collected solid several times with deionized water to remove any unreacted starting materials and by-products. Dry the final product under vacuum.

Characterization Data

A series of transition metal anthranilate complexes were synthesized and characterized using various analytical techniques. The quantitative data for these complexes are summarized in the tables below.

Elemental Analysis and Physical Properties

The elemental composition and physical appearance of the synthesized complexes were determined. The stoichiometries of most complexes were found to be 1:2 (metal:ligand), with some exceptions.^{[1][2]}

Complex	Molecular Formula	Color	Yield (%)	Melting Point (°C)
Zn(II) Anthranilate	$\text{Zn}(\text{C}_7\text{H}_6\text{NO}_2)_2$	White	85	>300
Cu(II) Anthranilate	$\text{Cu}(\text{C}_7\text{H}_6\text{NO}_2)_2$	Blue	88	>300
Co(II) Anthranilate	$\text{Co}(\text{C}_7\text{H}_6\text{NO}_2)_2$	Pink	82	>300
Ni(II) Anthranilate	$\text{Ni}(\text{C}_7\text{H}_6\text{NO}_2)_2$	Green	84	>300
Fe(II) Anthranilate	$\text{Fe}(\text{C}_7\text{H}_6\text{NO}_2)_2$	Brown	78	>300
Ag(I) Anthranilate	$\text{Ag}(\text{C}_7\text{H}_6\text{NO}_2)$	White	90	>300

Data compiled from multiple sources.

Spectroscopic Data

The coordination of the anthranilate ligand to the metal ions was confirmed by FT-IR and UV-Vis spectroscopy.

Table 2: Key FT-IR Spectral Data (cm^{-1})

Complex	$\nu(\text{N-H})$	$\nu_{\text{as}}(\text{COO}^-)$	$\nu_{\text{s}}(\text{COO}^-)$	$\Delta\nu$ ($\nu_{\text{as}} - \nu_{\text{s}}$)
Anthranilic Acid	3470, 3370	1668	1415	253
Zn(II) Anthranilate	3320, 3250	1580	1410	170
Cu(II) Anthranilate	3310, 3245	1585	1412	173
Co(II) Anthranilate	3315, 3248	1582	1411	171
Ni(II) Anthranilate	3318, 3251	1583	1413	170
Fe(II) Anthranilate	3305, 3240	1578	1409	169
Ag(I) Anthranilate	3325, 3255	1575	1408	167

Note: The shift in the N-H and COO^- stretching frequencies upon complexation indicates the coordination of both the amino and carboxylate groups to the metal ion.

Table 3: UV-Visible Spectral Data (λ_{max} , nm)

Compound	$\pi \rightarrow \pi^*$ Transition
Anthranilic Acid	340.5
Zn(II) Anthranilate	330
Cu(II) Anthranilate	328
Co(II) Anthranilate	332
Ni(II) Anthranilate	331
Fe(II) Anthranilate	335
Ag(I) Anthranilate	326

Note: The blue shift observed in the $\pi \rightarrow \pi$ transition of the anthranilate ligand upon complexation further supports the coordination to the metal ions.*[4]

Magnetic Susceptibility

Magnetic susceptibility measurements provide insights into the electronic structure and geometry of the complexes.

Table 4: Magnetic Moment Data

Complex	Magnetic Moment (μ_{eff} , B.M.)	Proposed Geometry
Cu(II) Anthranilate	1.85	Distorted Octahedral
Co(II) Anthranilate	4.98	Octahedral
Ni(II) Anthranilate	3.15	Octahedral
Fe(II) Anthranilate	5.25	Octahedral

Note: The measured magnetic moments are consistent with the expected values for high-spin octahedral complexes of these metal ions.

Applications

Catalytic Activity: Reduction of 4-Nitrophenol

The synthesized transition metal anthranilate complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in the presence of sodium borohydride (NaBH_4). This reaction is a widely used model to assess the catalytic efficiency of metal complexes.

Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

- In a quartz cuvette, mix an aqueous solution of 4-nitrophenol and a freshly prepared aqueous solution of sodium borohydride.
- Add a catalytic amount of the transition metal anthranilate complex to the mixture.

- Immediately monitor the progress of the reaction by recording the UV-Vis spectra at different time intervals.
- The reduction of 4-nitrophenol is indicated by the decrease in the absorbance peak at approximately 400 nm and the appearance of a new peak corresponding to 4-aminophenol at around 300 nm.

Table 5: Catalytic Performance in 4-Nitrophenol Reduction

Catalyst	Reaction Time (min)	Conversion (%)
Cu(II) Anthranilate	20	98
Co(II) Anthranilate	25	95
Ni(II) Anthranilate	35	85
Ag(I) Anthranilate	30	92

Note: The Cu(II) and Co(II) anthranilate complexes exhibited high catalytic activity for the reduction of 4-nitrophenol.[\[2\]](#)

Antimicrobial Activity

The antimicrobial potential of the synthesized complexes was screened against various pathogenic bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Method

- Prepare Mueller-Hinton agar plates for bacterial strains and Potato Dextrose Agar plates for fungal strains.
- Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
- Create wells of a specific diameter in the agar plates.
- Add a defined concentration of the test complex (dissolved in a suitable solvent like DMSO) into each well.

- Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).
- Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Table 6: Antimicrobial Activity (Zone of Inhibition in mm)

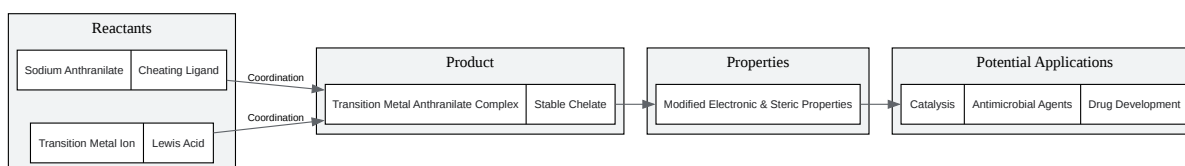
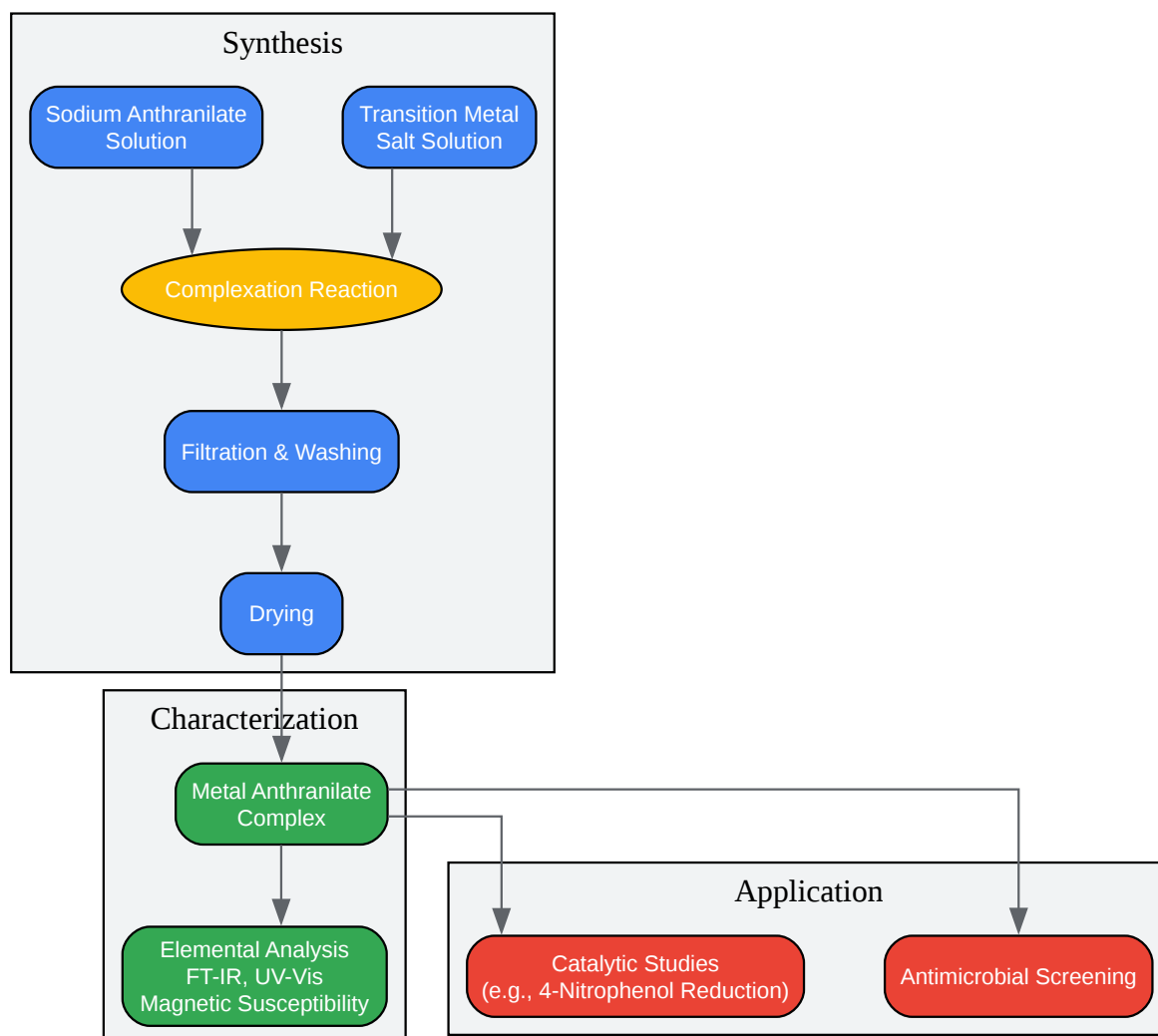
Complex	Staphylococcus aureus	Escherichia coli	Aspergillus niger	Fusarium solani
Ag(I) Anthranilate	22	18	20	19
Cu(II) Anthranilate	15	12	14	13
Zn(II) Anthranilate	13	10	11	10

Note: The Ag(I) anthranilate complex demonstrated the most significant and broad-spectrum antimicrobial activity against the tested pathogens.[\[2\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and application of transition metal anthranilate complexes.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Anthranilate in the Preparation of Transition Metal Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290561#sodium-anthranilate-in-the-preparation-of-transition-metal-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com